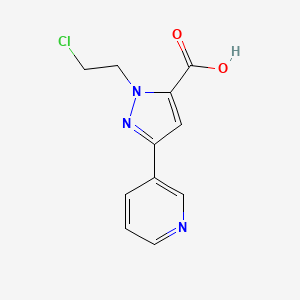
1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. Its structure, which incorporates a pyrazole moiety, suggests a range of possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of pyrazole, including this compound, exhibit various biological activities:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit the growth of different cancer cell lines. For instance, compounds similar to this compound have shown significant antiproliferative effects against lung cancer (A549) and breast cancer (MCF7) cells with IC50 values ranging from 0.04 to 42.30 µM depending on structural modifications .
- Anti-inflammatory Effects : The compound's potential anti-inflammatory properties have been noted in various studies. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation pathways .
Anticancer Activity
A systematic review highlighted the anticancer potential of pyrazole derivatives, noting that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| Compound C | NCI-H460 | 42.30 |
These values indicate that structural variations can significantly impact the efficacy of these compounds in inhibiting cancer cell proliferation .
Anti-inflammatory Activity
In another study focusing on pyrazole derivatives, it was found that certain compounds could effectively inhibit COX-2 activity, a target for anti-inflammatory drugs. The IC50 values for these compounds were comparable to established anti-inflammatory agents like celecoxib:
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| Compound D | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
This suggests that similar derivatives may possess significant anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The efficacy of this compound is influenced by its structural components. Key findings from SAR studies indicate:
- Chloroethyl Group : Enhances lipophilicity and may improve cellular uptake.
- Pyridine Ring : Contributes to the interaction with biological targets, potentially enhancing anticancer activity.
Modifications at these positions can lead to varying degrees of biological activity, suggesting that further optimization could yield more potent derivatives.
Eigenschaften
IUPAC Name |
2-(2-chloroethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,3,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKJHMKUFFWETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















